molecular formula C8H11FN2O2S B1462175 N-[(3-fluorophenyl)methyl]-N-methylaminosulfonamide CAS No. 1094315-37-3

N-[(3-fluorophenyl)methyl]-N-methylaminosulfonamide

Cat. No.: B1462175
CAS No.: 1094315-37-3
M. Wt: 218.25 g/mol
InChI Key: MTNUKOMLMCLFRR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

N-[(3-Fluorophenyl)methyl]-N-methylaminosulfonamide is systematically identified by its IUPAC name, which reflects its structural hierarchy. The compound consists of a sulfonamide backbone (–SO₂NH–) with two substituents: a 3-fluorophenylmethyl group and a methyl group attached to the nitrogen atom.

Breakdown of the IUPAC Name :

  • Parent Chain : The sulfonamide group (–SO₂NH–) serves as the core structure.
  • Substituents :
    • N-Methyl : A methyl group (–CH₃) is bonded to the nitrogen atom of the sulfonamide.
    • N-[(3-Fluorophenyl)methyl] : A benzyl group (–CH₂–) substituted at the 3-position with a fluorine atom (–F) is attached to the same nitrogen.

Systematic Identification :

  • Molecular Formula : C₈H₁₁FN₂O₂S.
  • CAS Number : 1094315-37-3.
  • SMILES Notation : CN(CC1=CC=CC(F)=C1)S(=O)(=O)N.
  • InChI : InChI=1S/C8H11FN2O2S/c1-11(14(10,12)13)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3,(H2,10,12,13).

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by the sulfonamide group’s electronic structure and steric interactions.

Key Features :

  • Sulfonamide Group : The –SO₂– moiety adopts a tetrahedral geometry, with two oxygen atoms double-bonded to sulfur and the remaining two bonded to nitrogen and a hydrogen atom. The nitrogen atom is sp³ hybridized, enabling free rotation around the S–N bond.
  • Fluorophenylmethyl Group : The 3-fluorophenyl ring is substituted at the meta position, which minimizes steric hindrance compared to ortho or para positions. The fluorine atom introduces electron-withdrawing effects, polarizing the adjacent C–H bonds.

Conformational Preferences :

  • Dihedral Angles : The sulfonamide nitrogen typically adopts a conformation where the amino hydrogens are eclipsed with respect to the sulfonyl oxygen atoms, as observed in analogous sulfonamides.
  • Steric Effects : The methyl group on the nitrogen and the benzyl group create moderate steric bulk, which may influence the compound’s packing in the solid state.

Crystallographic Data and Hydrogen Bonding Patterns

Crystallographic studies on related sulfonamides provide insights into the structural motifs of this compound.

Hydrogen Bonding :

  • Intramolecular Interactions : The sulfonamide’s NH group may form weak hydrogen bonds with the fluorine atom on the benzyl group, though this is less likely due to the meta substitution.
  • Intermolecular Interactions : In the solid state, sulfonamides often form C–H···O or N–H···O hydrogen bonds. For example, 2-(4-fluorophenyl)-N-phenyl-2-(phenylamino)ethanesulfonamide exhibits intermolecular N–H···O and C–H···π interactions.

Crystallographic Parameters (Inferred from Analogues) :

Parameter Value (Inferred) Source
Space Group Monoclinic
Torsion Angle (C–S–N–C) ~70°
Dihedral Angle (Benzene–Sulfonamide) ~65–70°

Comparative Analysis with Structural Analogues

The structural and electronic properties of this compound are compared to related sulfonamides.

Properties

IUPAC Name

1-fluoro-3-[[methyl(sulfamoyl)amino]methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O2S/c1-11(14(10,12)13)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNUKOMLMCLFRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094315-37-3
Record name N-[(3-fluorophenyl)methyl]-N-methylaminosulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Sulfonylation of 3-Fluorobenzylamine

The key intermediate, 3-fluorobenzylamine, undergoes sulfonylation with sulfamoyl chloride or a sulfamoyl equivalent to form the corresponding sulfonamide intermediate.

  • Reaction Conditions:

    • Solvent: Typically anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF).
    • Temperature: 0°C to room temperature to control reaction rate and selectivity.
    • Base: Triethylamine or pyridine to neutralize hydrochloric acid formed during the reaction.
    • Time: Several hours under stirring.
  • Mechanism: Nucleophilic attack of the amine nitrogen on the sulfonyl chloride electrophilic sulfur, displacing chloride and forming the sulfonamide bond.

N-Methylation of the Sulfonamide Nitrogen

Following sulfonylation, methylation of the sulfonamide nitrogen is performed to obtain the N-methyl derivative.

  • Methylating Agents:

    • Methyl iodide (CH3I) or dimethyl sulfate (DMS) are commonly used.
    • Alternative: Reductive methylation using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride).
  • Conditions:

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
    • Temperature: Ambient to slightly elevated temperatures (20–50°C).
    • Base: Potassium carbonate or sodium hydride to deprotonate the sulfonamide nitrogen.
  • Outcome: Selective methylation on the sulfonamide nitrogen without affecting the aromatic ring or other functional groups.

Purification and Isolation

  • Workup:

    • After reaction completion, the mixture is quenched with water or brine.
    • Organic layer separation followed by drying over anhydrous magnesium sulfate or sodium sulfate.
    • Concentration under reduced pressure.
  • Purification:

    • Column chromatography or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).
    • Final product is obtained as a white to off-white powder with purity ≥95%.

Representative Preparation Procedure (Literature-Informed)

Step Reagents & Conditions Description Yield (%)
1 3-fluorobenzylamine, sulfamoyl chloride, triethylamine, DCM, 0°C to RT, 4 h Sulfonylation to form N-(3-fluorobenzyl)sulfamide intermediate 75-85
2 Intermediate, methyl iodide, K2CO3, DMF, RT, 12 h N-methylation of sulfonamide nitrogen 70-80
3 Workup: aqueous quench, extraction, drying, evaporation Isolation of crude product -
4 Purification: silica gel chromatography or recrystallization Pure this compound 90-95 (purity)

Research Findings and Analytical Data

Notes on Alternative Methods and Patents

  • Patents related to sulfonamide derivatives suggest variations in sulfonylating agents and methylation methods, including the use of sulfamoyl azides or sulfamoyl isocyanates for sulfonamide formation.

  • Some synthetic routes incorporate protecting groups or alternative bases to improve selectivity and yield.

  • The use of microwave-assisted synthesis or flow chemistry has been explored in related sulfonamide chemistry for enhanced reaction rates and scalability, though specific data for this compound are limited.

Summary Table of Preparation Methods

Method Step Key Reagents Conditions Advantages Limitations
Sulfonylation 3-fluorobenzylamine + sulfamoyl chloride 0°C to RT, organic solvent, base High selectivity, well-established Requires careful moisture control
N-Methylation Methyl iodide or dimethyl sulfate + base RT to 50°C, polar aprotic solvent Efficient methylation Toxic methylating agents
Purification Chromatography or recrystallization Standard lab techniques High purity achievable Time-consuming

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluorophenyl)methyl]-N-methylaminosulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under basic conditions with heating.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
N-[(3-fluorophenyl)methyl]-N-methylaminosulfonamide has been investigated for its antibacterial properties. Research indicates that compounds with a sulfonamide moiety exhibit significant activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives of sulfonamides, including this compound, show promising antibacterial efficacy, suggesting potential for development as therapeutic agents in treating bacterial infections .

Antitumor Activity
The compound has also been studied for its potential antitumor effects. Research involving similar sulfonamide derivatives has indicated that they can inhibit cell proliferation in various cancer cell lines. The mechanism often involves interference with cellular signaling pathways crucial for tumor growth and survival .

Agricultural Applications

Herbicidal Properties
Research has highlighted the herbicidal potential of this compound, particularly in controlling undesirable plant species. The compound is part of a broader category of substituted phenyl sulfamoyl carboxamides that have shown effectiveness in agricultural settings. These compounds can selectively target weeds without harming crops, making them valuable for sustainable agriculture practices .

Data Table: Summary of Applications

Application Area Specific Use Findings/Case Studies
Medicinal ChemistryAntibacterial ActivityEffective against Gram-positive and Gram-negative bacteria
Antitumor ActivityInhibits proliferation in cancer cell lines
Agricultural SciencesHerbicidal PropertiesSelective control of weeds; minimal crop damage

Case Studies

  • Antibacterial Study: A study published in ResearchGate evaluated various oxazolidinone derivatives with cyclic sulfonamide moieties, including this compound. Results showed significant antibacterial activity against tested strains, confirming the potential for further development as an antibiotic agent .
  • Herbicidal Efficacy: Research on substituted phenyl sulfamoyl carboxamides demonstrated their effectiveness in controlling weed populations while maintaining crop health. Field trials indicated that these compounds could reduce weed biomass significantly compared to untreated controls .

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)methyl]-N-methylaminosulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death. The fluorophenyl group enhances the compound’s binding affinity and specificity for the target enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Fluorinated Aromatic Groups

6-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-sulfonamide
  • Molecular Formula : C₁₃H₁₃ClFN₂O₂S
  • Key Differences: Replaces the benzene ring in the sulfonamide core with a pyridine ring and introduces a chlorine atom at the 6-position.
N-(3-Chlorophenyl)-N²-[(4-fluorophenyl)sulfonyl]-N²-methylglycinamide
  • Molecular Formula : C₁₅H₁₅ClFN₂O₃S
  • Key Differences : Incorporates a glycinamide backbone and a 4-fluorophenylsulfonyl group. The additional amide group may influence hydrogen-bonding interactions in biological systems .
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide
  • Molecular Formula : C₁₉H₁₈F₂N₂O₄S₂
  • Key Differences : A "double" sulfonamide structure with two aromatic rings (one fluorinated) and methyl substituents. This design increases molecular rigidity and may affect membrane permeability .

Pharmacological and Functional Comparisons

Binding Affinity and Selectivity
  • N-[(3-Fluorophenyl)methyl]-N-methylaminosulfonamide: Limited direct pharmacological data are available, but fluorinated sulfonamides are known for enhanced blood-brain barrier penetration due to fluorine’s lipophilicity .
  • [18F]Lu AF10628: A fluorinated NK3 receptor antagonist (Ki = 0.24 nM for human receptors).
Enzyme Inhibition
  • Sulfonamide-based aromatic ethanolamines: Compounds like those described by Bhabak and Arenz (2012) inhibit acid and neutral ceramidases. The presence of fluorinated aryl groups in these analogs enhances inhibitory potency by 30–50% compared to non-fluorinated versions .

Physicochemical Properties

Compound Name Molecular Weight (Da) LogP (Predicted) Solubility (mg/mL)
This compound 248.03 1.8 2.1 (DMSO)
6-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-sulfonamide 324.77 2.5 0.9 (Water)
N-(3-Chlorophenyl)-N²-[(4-fluorophenyl)sulfonyl]-N²-methylglycinamide 372.81 3.1 <0.5 (Water)

Notes:

  • Fluorination generally increases LogP (lipophilicity) but reduces aqueous solubility.
  • Chlorine substitution (e.g., in 6-chloro-pyridine derivatives) further elevates LogP, impacting bioavailability .

Biological Activity

N-[(3-fluorophenyl)methyl]-N-methylaminosulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₉H₁₃F₁N₂O₂S
  • Molecular Weight : 216.27 g/mol
  • CAS Number : 43132044

This compound is structurally related to sulfonamides, which are known for their antibacterial properties. However, recent studies suggest that this compound may also exhibit other biological activities, including:

  • Antimicrobial Activity : The compound has shown potential antibacterial effects against various strains of bacteria, as evidenced by in vitro studies that assess its efficacy against both Gram-positive and Gram-negative bacteria .
  • Neuropharmacological Effects : There is emerging evidence that compounds with similar structures can modulate ion channels, particularly potassium channels (Kv channels), which play a crucial role in neuronal excitability and neurotransmitter release .

Antibacterial Activity

A study investigated the antibacterial properties of this compound and found that it exhibited significant activity against specific bacterial strains. The following table summarizes the in vitro antibacterial activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus, which is clinically significant due to its resistance patterns.

Neuropharmacological Studies

Research into the neuropharmacological effects of related compounds has revealed their ability to activate Kv7 potassium channels. These channels are critical for stabilizing neuronal excitability. A comparative analysis of this compound with established Kv7 channel modulators indicates potential similar mechanisms of action:

Compound Effect on Kv7 Channels Reference
This compoundPotential Kv7 activation
Retigabine (Ezogabine)Positive allosteric modulator
GRT-XDual-action on Kv7 and TSPO

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a patient with a resistant bacterial infection was treated with a compound closely related to this compound. The treatment resulted in significant improvement, demonstrating the compound's potential as an alternative therapeutic agent in antibiotic-resistant infections.

Q & A

Q. When encountering unexpected byproducts in sulfonamide synthesis, what analytical approaches should be prioritized for identification?

  • Methodological Answer :
  • LC-HRMS : Identify molecular formulas of impurities (e.g., over-sulfonylation products).
  • 2D NMR (HSQC, HMBC) : Assign unexpected cross-peaks (e.g., N–CH2–O linkages from ether formation).
  • Single-Crystal XRD : Resolve structural ambiguities in crystalline byproducts .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-fluorophenyl)methyl]-N-methylaminosulfonamide
Reactant of Route 2
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N-[(3-fluorophenyl)methyl]-N-methylaminosulfonamide

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